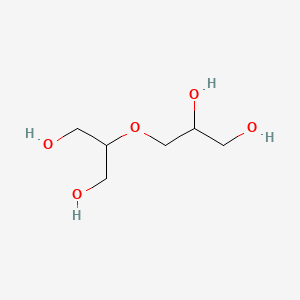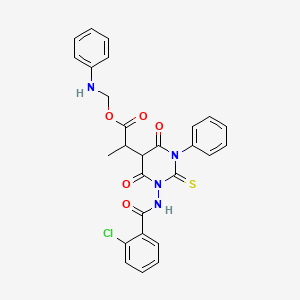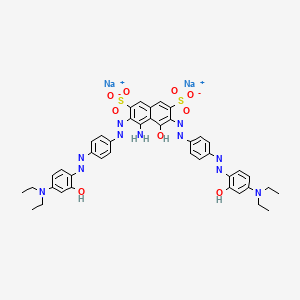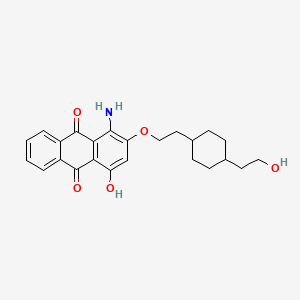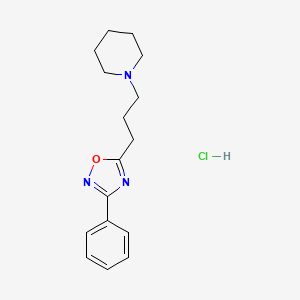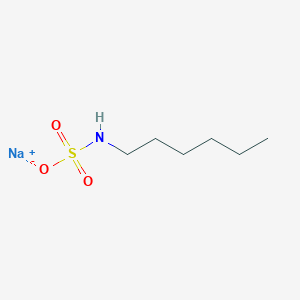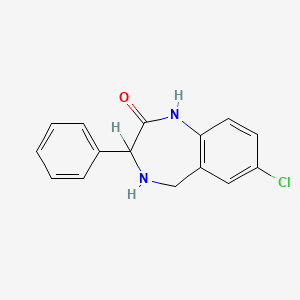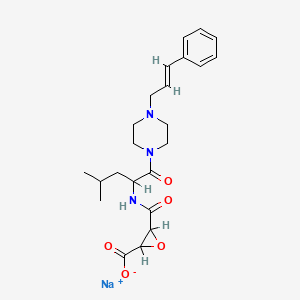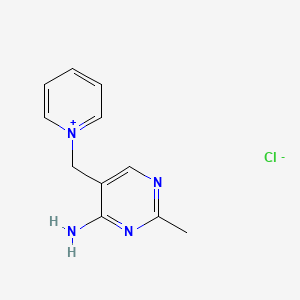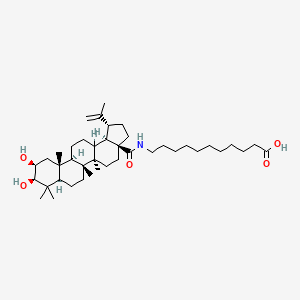
2(1H)-Cinnolineacetic acid, 3,4-dihydro-4-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Cinnolineacetic acid, 3,4-dihydro-4-oxo-, ethyl ester is a chemical compound that belongs to the class of cinnoline derivatives These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Vorbereitungsmethoden
The synthesis of 2(1H)-Cinnolineacetic acid, 3,4-dihydro-4-oxo-, ethyl ester can be achieved through several synthetic routes. One common method involves the condensation of cinnoline derivatives with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound.
Analyse Chemischer Reaktionen
2(1H)-Cinnolineacetic acid, 3,4-dihydro-4-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
2(1H)-Cinnolineacetic acid, 3,4-dihydro-4-oxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable tools in biochemical research.
Medicine: Some derivatives of 2(1H)-Cinnolineacetic acid have demonstrated anti-inflammatory, antimicrobial, and anticancer activities, highlighting their potential as therapeutic agents.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with specific biological pathways in pests.
Wirkmechanismus
The mechanism of action of 2(1H)-Cinnolineacetic acid, 3,4-dihydro-4-oxo-, ethyl ester and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The molecular targets and pathways involved can vary depending on the specific structure of the derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
2(1H)-Cinnolineacetic acid, 3,4-dihydro-4-oxo-, ethyl ester can be compared with other cinnoline derivatives, such as:
2(1H)-Cinnolinecarboxylic acid: This compound has similar biological activities but differs in its functional groups, leading to variations in its chemical reactivity and applications.
3,4-Dihydro-2(1H)-pyridones: These compounds share structural similarities with cinnoline derivatives and are also used in medicinal chemistry for their biological activities.
Pyridazinone derivatives: These compounds contain a similar heterocyclic core and exhibit a wide range of pharmacological activities, making them useful in drug discovery.
Eigenschaften
CAS-Nummer |
133762-16-0 |
|---|---|
Molekularformel |
C12H14N2O3 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
ethyl 2-(4-oxo-1,3-dihydrocinnolin-2-yl)acetate |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-12(16)8-14-7-11(15)9-5-3-4-6-10(9)13-14/h3-6,13H,2,7-8H2,1H3 |
InChI-Schlüssel |
UTMPCPPJGIBEGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1CC(=O)C2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


